REACTION_CXSMILES
|
[ClH:1].[CH3:2][C:3]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:5]([C:6]#[N:7])[C:4]=1[NH2:12].[CH3:13][C:14]1([CH3:22])[CH2:21][C:19](=O)[CH2:18][C:16](=[O:17])[CH2:15]1>C1COCC1>[ClH:1].[CH3:13][C:14]1([CH3:22])[CH2:21][C:19]([NH:12][C:4]2[C:3]([CH3:2])=[CH:10][CH:9]=[C:8]([CH3:11])[C:5]=2[C:6]#[N:7])=[CH:18][C:16](=[O:17])[CH2:15]1 |f:4.5|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5.84 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(C#N)=C(C=C1)C)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(=O)CC(=O)C1)C
|
Type
|
CUSTOM
|
Details
|
with stirring for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated to 1/4 of the initial volume
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Precipitates
|
Type
|
CUSTOM
|
Details
|
to give 10.5 g (87%) of IIId, m.p. 208-209 (i-PrOH)
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
Cl.CC1(CC(C=C(C1)NC1=C(C#N)C(=CC=C1C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |